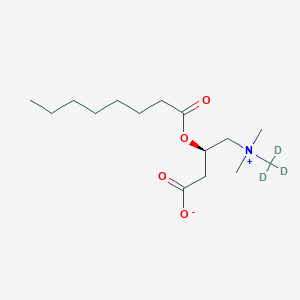

L-Octanoylcarnitine-d3

Description

Propriétés

Formule moléculaire |

C15H29NO4 |

|---|---|

Poids moléculaire |

290.41 g/mol |

Nom IUPAC |

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-octanoyloxybutanoate |

InChI |

InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1/i2D3 |

Clé InChI |

CXTATJFJDMJMIY-SZIUSNIFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCC |

SMILES canonique |

CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to L-Octanoylcarnitine-d3 as a Biomarker for Metabolic Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Octanoylcarnitine is a medium-chain acylcarnitine, an ester of L-carnitine and octanoic acid. It is a critical intermediate in mitochondrial fatty acid β-oxidation (FAO). Acylcarnitines are formed to facilitate the transport of fatty acids across the inner mitochondrial membrane, a rate-limiting step in their catabolism for energy production.[1][2][3] When FAO is impaired due to genetic defects or metabolic dysfunction, specific acylcarnitines, including L-Octanoylcarnitine, accumulate in tissues and circulation.[4] This accumulation makes them valuable biomarkers for diagnosing and monitoring various metabolic diseases.

L-Octanoylcarnitine-d3 is a stable isotope-labeled form of L-Octanoylcarnitine, where three hydrogen atoms on the N-methyl group are replaced with deuterium.[5][6] Due to its chemical identity with the endogenous analyte but different mass, it is the ideal internal standard for quantification by mass spectrometry. Its use in stable isotope dilution assays allows for highly accurate and precise measurement, correcting for variations in sample preparation and instrument response.[7][8][9] This guide provides an in-depth overview of L-Octanoylcarnitine's role as a biomarker, quantitative data, and the analytical methods for its detection.

Biochemical Role and Pathophysiology

L-carnitine and its acyl esters are essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.[10][11] The process involves a series of enzymatic steps known as the carnitine shuttle. A disruption in this pathway, particularly a deficiency in the medium-chain acyl-CoA dehydrogenase (MCAD) enzyme, leads to the buildup of medium-chain acyl-CoAs, which are then converted to their corresponding acylcarnitines, such as L-Octanoylcarnitine.[9][12] This accumulation is the biochemical hallmark of MCAD deficiency and is also observed in other conditions of metabolic stress where fatty acid oxidation is mismatched with the cell's energy demands.[13]

L-Octanoylcarnitine as a Biomarker in Metabolic Diseases

Elevated levels of L-Octanoylcarnitine are a primary diagnostic marker for certain inborn errors of metabolism and a secondary or associative biomarker in several other complex metabolic diseases.

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

MCADD is the most common inherited disorder of fatty acid oxidation. It is caused by mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme.[14] The resulting block in the β-oxidation of medium-chain fatty acids causes a significant accumulation of L-Octanoylcarnitine (C8).[9][12] Newborn screening programs worldwide use the measurement of C8 in dried blood spots by tandem mass spectrometry to detect MCADD presymptomatically.[9][12] Early detection and dietary management can prevent life-threatening metabolic crises.[12]

Cardiovascular Disease (CVD)

Studies have linked elevated levels of medium-chain acylcarnitines, including L-Octanoylcarnitine, with adverse cardiovascular outcomes. This association may stem from incomplete fatty acid oxidation in the heart, which leads to the accumulation of potentially toxic lipid intermediates, mitochondrial dysfunction, and cellular stress.[13] Specifically, octanoylcarnitine (B1202733) has been associated with cardiovascular mortality and reduced heart function.[13]

Type 2 Diabetes (T2D) and Insulin (B600854) Resistance

Dysregulated fatty acid metabolism is a key feature in the development of insulin resistance and T2D.[15][16] An overload of fatty acids can overwhelm the oxidative capacity of mitochondria, leading to an accumulation of acylcarnitines.[17] Increased levels of short- and medium-chain acylcarnitines have been observed in individuals with insulin resistance and T2D, suggesting that L-Octanoylcarnitine may serve as a biomarker for mitochondrial stress and metabolic inflexibility in these conditions.[17][18]

Non-alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver, which is closely linked to insulin resistance and mitochondrial dysfunction.[10][19] A reduced capacity for hepatic fatty acid oxidation is a key pathogenic factor.[11] While direct quantitative data for L-Octanoylcarnitine in NAFLD is emerging, the underlying mechanism of impaired β-oxidation suggests that acylcarnitine profiles are altered. L-carnitine supplementation has been shown to improve liver function markers in NAFLD patients, highlighting the importance of this pathway.[20][21]

Quantitative Data

The concentration of L-Octanoylcarnitine is a key diagnostic parameter. The tables below summarize typical concentrations found in various populations and disease states.

Table 1: Plasma/Blood Spot L-Octanoylcarnitine (C8) Concentrations in Healthy vs. MCADD Patients

| Population | Matrix | C8 Concentration (µmol/L) | Source |

| Healthy Newborns | Dried Blood Spot | < 0.22 | [9][12] |

| MCADD Newborns (<3 days) | Dried Blood Spot | Median: 8.4 (Range: 3.1 - 28.3) | [9][12] |

| MCADD Patients (8 days - 7 yrs) | Dried Blood Spot | Median: 1.57 (Range: 0.33 - 4.4) | [9][12] |

| MCADD Patients (General) | Plasma | Average: 4.8 ± 4.1 | [14] |

| MCADD Patient Example 1 | Plasma | 2.19 (Reference: ≤0.5) | [22] |

| MCADD Patient Example 2 | Plasma | 7.51 (Reference: ≤0.5) | [22] |

Table 2: Reference Ranges for Plasma L-Octanoylcarnitine (C8) in a Healthy Population

| Age Group | C8 Concentration (nmol/mL or µmol/L) | Source |

| ≤ 7 days | < 0.19 | [23] |

| 8 days - 7 years | < 0.45 | [23] |

| ≥ 8 years | < 0.78 | [23] |

Experimental Protocols for Quantification

The gold standard for the quantification of L-Octanoylcarnitine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, this compound, is critical for accuracy.

General Workflow

The analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Methodologies

1. Sample Preparation (from Urine) [7]

-

Thawing & Centrifugation: Thaw frozen urine samples at 4°C. Centrifuge a 30 µL aliquot at 10,300 x g for 10 minutes.

-

Dilution: Take 20 µL of the supernatant.

-

Internal Standard Spiking: Add 65 µL of water, 5 µL of acetonitrile, and 10 µL of an internal standard mixture containing a known concentration of this compound.

-

Injection: The sample is now ready for LC-MS/MS analysis.

2. Sample Preparation with Derivatization (from Plasma/Tissue) [24]

-

Homogenization & Extraction: Homogenize tissue samples or use plasma directly. Perform protein precipitation and extraction using an organic solvent (e.g., acetonitrile).

-

Internal Standard Spiking: Add the internal standard (this compound) to the supernatant before drying the samples under vacuum.

-

Butylation (Derivatization): Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried sample. Incubate at 60°C for 20 minutes.

-

Evaporation & Reconstitution: Evaporate the sample to dryness and reconstitute in a methanol/water solution for injection.

3. Liquid Chromatography Conditions [24]

-

Column: A reverse-phase column such as a Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.

-

Gradient Elution: A typical gradient runs from a high aqueous content to a high organic content over approximately 15-20 minutes to separate the various acylcarnitines.

-

Flow Rate: Approximately 0.5 mL/min.

4. Tandem Mass Spectrometry (MS/MS) Conditions [1][7]

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

L-Octanoylcarnitine (C8): The precursor ion is the protonated molecule [M+H]⁺. Common product ions result from the neutral loss of trimethylamine (B31210) or the characteristic carnitine fragment at m/z 85.

-

This compound: The precursor ion will be 3 Daltons higher than the unlabeled analyte. The fragmentation pattern is similar, allowing for parallel monitoring. For example, one analysis monitored the transition for the 3NPH-derivatized d3-octanoylcarnitine at m/z 426.47.[1]

-

Conclusion

L-Octanoylcarnitine is a clinically validated and essential biomarker for the diagnosis of MCAD deficiency and shows significant promise as an indicator of mitochondrial dysfunction in more common metabolic diseases, including cardiovascular disease, type 2 diabetes, and NAFLD. The accurate quantification of L-Octanoylcarnitine, enabled by stable isotope dilution methods using this compound and LC-MS/MS, provides a powerful tool for newborn screening, clinical diagnosis, and metabolic research. Further investigation into the precise role and concentration changes of L-Octanoylcarnitine in complex diseases will be crucial for developing novel diagnostic strategies and therapeutic interventions aimed at improving mitochondrial health and metabolic flexibility.

References

- 1. researchgate.net [researchgate.net]

- 2. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. L-Carnitine·HCl, ð-octanoyl (ð-methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. lcms.cz [lcms.cz]

- 8. bevital.no [bevital.no]

- 9. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Carnitine in Non-alcoholic Fatty Liver Disease and Other Related Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Importance of the Fatty Acid Transporter L-Carnitine in Non-Alcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]

- 14. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. wjgnet.com [wjgnet.com]

- 21. The effects of carnitine supplementation on clinical characteristics of patients with non-alcoholic fatty liver disease: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. KoreaMed Synapse [synapse.koreamed.org]

- 23. Acylcarnitine Profile [healthcare.uiowa.edu]

- 24. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of L-Octanoylcarnitine-d3

Abstract: L-Octanoylcarnitine is a crucial intermediate in cellular energy metabolism, specifically in the transport of medium-chain fatty acids into the mitochondria for β-oxidation. Its deuterated isotopologue, L-Octanoylcarnitine-d3, serves as an indispensable internal standard for precise quantification in mass spectrometry-based bioanalysis. This is particularly vital for the diagnosis and monitoring of inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where levels of octanoylcarnitine (B1202733) are significantly elevated.[1][2] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis pathway, its metabolic role, and detailed analytical methodologies relevant to this compound for researchers, scientists, and drug development professionals.

Chemical Properties and Identification

This compound is a stable, isotopically labeled version of L-Octanoylcarnitine, where three hydrogen atoms on one of the N-methyl groups are replaced by deuterium (B1214612). This substitution results in a mass shift of +3 Da, allowing it to be distinguished from the endogenous analyte by mass spectrometry while maintaining nearly identical chemical and chromatographic properties.[3][4]

| Property | Data | Reference |

| Compound Name | This compound | [5] |

| Synonyms | (2R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxooctyl)oxy]-1-propanaminium, CAR 8:0-d3, C8:0 Carnitine-d3 | [5][6] |

| CAS Number | 1334532-24-9 | [5][6] |

| Molecular Formula | C₁₅H₂₇D₃NO₄ • Cl | [5] |

| Molecular Weight | 326.87 g/mol (Chloride Salt) | [3][6] |

| Form | Solid / Powder | [3][5] |

| Purity | ≥98% (Chemical Purity), ≥99% Deuterated Forms | [3][5] |

| Isotopic Purity | 99 atom % D | [3] |

| Mass Shift | M+3 | [3] |

| Solubility | Soluble in DMSO, Ethanol | [1][5] |

| Storage Temperature | -20°C or 2-8°C (refer to manufacturer's data) | [3][7] |

| InChI Key | MYMFUYYXIJGKKU-HZUATLIXSA-N | [3][5] |

| SMILES | CCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C([2H])([2H])[2H] | [5] |

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, a general synthetic route can be proposed based on established O-acylation methods for L-carnitine and its derivatives.[8] The key steps involve the esterification of L-Carnitine-d3 hydrochloride with an activated form of octanoic acid, such as octanoyl chloride.

Proposed Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from methods for synthesizing O-acylated carnitines.[8]

-

Activation of Octanoic Acid: Octanoic acid is converted to its more reactive acyl chloride. In a flask under an inert atmosphere (e.g., nitrogen), add thionyl chloride to octanoic acid and stir at an elevated temperature (e.g., 70°C) for several hours until the reaction is complete. The excess thionyl chloride is then removed under reduced pressure.

-

Esterification: Dissolve L-Carnitine-d3 hydrochloride in a suitable anhydrous solvent, such as trifluoroacetic acid (TFA). Add the freshly prepared octanoyl chloride to the solution.

-

Reaction Incubation: The reaction mixture is incubated with stirring at a controlled temperature (e.g., 45°C) for an extended period (e.g., 18 hours) to allow for complete ester formation.[8]

-

Purification: After cooling the reaction mixture, the product is precipitated by adding a non-polar solvent, such as cold diethyl ether. The precipitate is collected and washed multiple times with the same cold solvent to remove unreacted starting materials and byproducts.[8]

-

Characterization and Quality Control: The final product's identity, chemical purity, and isotopic enrichment are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Role and Metabolic Pathway

L-carnitine and its acyl esters are fundamental to fatty acid metabolism. Long-chain fatty acids are activated to acyl-CoA in the cytoplasm but cannot cross the inner mitochondrial membrane. The carnitine shuttle system facilitates their transport into the mitochondrial matrix for β-oxidation.[9][10] L-Octanoylcarnitine is an intermediate in this process for medium-chain fatty acids like octanoic acid.

The key enzymatic steps are:

-

CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, it converts octanoyl-CoA to octanoyl-L-carnitine.

-

CACT (Carnitine-Acylcarnitine Translocase): An antiporter in the inner mitochondrial membrane that transports octanoyl-L-carnitine into the matrix in exchange for free L-carnitine.

-

CPT2 (Carnitine Palmitoyltransferase II): Located on the inner mitochondrial membrane, it converts octanoyl-L-carnitine back to octanoyl-CoA and free L-carnitine within the matrix.

The regenerated octanoyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA for the Krebs cycle.

Analytical Methodologies

The primary application of this compound is as an internal standard for the accurate quantification of endogenous L-Octanoylcarnitine in biological matrices (e.g., plasma, serum, dried blood spots) by LC-MS/MS.[5][11]

Mass Spectrometry Data

In positive electrospray ionization (ESI) mode, acylcarnitines produce a characteristic neutral loss of trimethylamine (B31210) (59 Da) and a prominent product ion at m/z 85.[8][12]

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Typical MRM Transition | Reference |

| L-Octanoylcarnitine | 288.2 | 85.0, 229.1 | 288.2 → 85.0 | [12] |

| This compound | 291.2 | 85.0, 232.1 | 291.2 → 85.0 | [4] |

Note: The exact m/z values may vary slightly based on instrument calibration and resolution.

Proposed Experimental Protocol: Quantification from Plasma

This protocol outlines a general procedure for the quantification of L-Octanoylcarnitine in plasma.[13][14][15]

-

Sample Preparation:

-

To a 10-50 µL aliquot of plasma in a microcentrifuge tube, add a precise volume of the this compound internal standard working solution (e.g., in methanol).

-

Add a protein precipitation agent, typically 3-4 volumes of cold acetonitrile (B52724) or methanol.[13]

-

Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. The sample may be evaporated to dryness and reconstituted in the initial mobile phase if concentration is needed.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically performed on a C18 or HILIC column.[4][15]

-

Column: e.g., Atlantis HILIC silica (B1680970) column (50 x 2.0mm).[4]

-

Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.

-

Mobile Phase B: 5 mM Ammonium Acetate in 95% Acetonitrile with 0.1% Formic Acid.

-

Gradient: A gradient elution is used, starting with a high percentage of organic phase and ramping to a higher aqueous percentage to elute the polar acylcarnitines.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor the transitions for both the analyte (288.2 → 85.0) and the internal standard (291.2 → 85.0).

-

Instrument Settings: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and collision energy for maximum signal intensity.

-

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards containing known concentrations of L-Octanoylcarnitine and a fixed concentration of this compound.

-

The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

-

The concentration of L-Octanoylcarnitine in the unknown samples is determined by interpolating their peak area ratios from the linear regression of the calibration curve.

-

Stability and Storage

Proper storage and handling are critical to maintain the integrity, isotopic purity, and concentration of deuterated standards.[16]

| Condition | Recommendation | Rationale | Reference |

| Solid Form | Store at -20°C in a desiccator. | Prevents degradation and absorption of atmospheric moisture. | [7][17] |

| Solution Form | Store in a tightly sealed vial at -20°C. Prepare smaller aliquots for daily use. | Minimizes solvent evaporation and prevents contamination. Avoids repeated freeze-thaw cycles. | [18] |

| Light Exposure | Store in amber vials or in the dark. | Protects against potential photodegradation. | [7] |

| Solvent Choice | Use high-purity aprotic solvents (e.g., methanol, acetonitrile) for stock solutions. | Avoids acidic or basic aqueous solutions that can catalyze deuterium-hydrogen exchange, especially at unstable label positions. | [17][19] |

Commercial suppliers report a stability of ≥ 4 years when stored properly.[5] The C-D bond is stronger than the C-H bond, making the deuterium label on the N-methyl group stable and not prone to exchange under typical analytical conditions.[16]

Conclusion

This compound is a high-purity, stable isotope-labeled internal standard that is essential for the accurate and precise quantification of its endogenous counterpart in complex biological matrices. Its use in LC-MS/MS assays is fundamental for clinical diagnostics of metabolic disorders and for advancing research in fatty acid metabolism, pharmacology, and drug development. This guide provides the core technical information required by scientists to effectively synthesize (theoretically), utilize, and manage this critical analytical reagent.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Human Metabolome Database: Showing metabocard for Octanoylcarnitine (HMDB0000791) [hmdb.ca]

- 3. Octanoyl-L-carnitine-(N-methyl-d3) hydrochloride 99 atom % D, 98% (CP) [sigmaaldrich.com]

- 4. bevital.no [bevital.no]

- 5. caymanchem.com [caymanchem.com]

- 6. Octanoyl L-Carnitine-d3 Chloride | LGC Standards [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 11. Plasma acylcarnitines [testguide.adhb.govt.nz]

- 12. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. msacl.org [msacl.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

An In-depth Technical Guide to the Metabolic Pathway of L-Octanoylcarnitine-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine is a key intermediate in the metabolism of medium-chain fatty acids, facilitating their transport into the mitochondrial matrix for subsequent β-oxidation and energy production. The deuterated isotopologue, L-Octanoylcarnitine-d3, serves as a valuable tracer in metabolic research, enabling the precise tracking of octanoylcarnitine (B1202733) flux through various metabolic pathways. This technical guide provides a comprehensive overview of the this compound metabolic pathway, detailing the enzymatic steps from cellular uptake to complete oxidation. It includes a summary of available quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows to support researchers and professionals in the field of drug development and metabolic research.

Introduction

Medium-chain fatty acids (MCFAs), with carbon chains ranging from six to twelve, are an important energy source. Their metabolism is distinct from that of long-chain fatty acids, as they can cross the inner mitochondrial membrane with greater ease. L-Octanoylcarnitine, an ester of carnitine and octanoic acid, is a central molecule in this process. The use of stable isotope-labeled compounds, such as this compound, has become an indispensable tool for elucidating the dynamics of fatty acid metabolism in both healthy and diseased states. This guide will explore the metabolic journey of this compound, from its entry into the cell to its ultimate catabolism.

The Metabolic Pathway of L-Octanoylcarnitine

The metabolism of L-Octanoylcarnitine is a multi-step process involving cellular uptake, transport across mitochondrial membranes, and breakdown via β-oxidation. The pathway can be broadly divided into peroxisomal and mitochondrial components.

Cellular Uptake

The primary transporter responsible for the cellular uptake of L-carnitine and its acyl esters, including L-Octanoylcarnitine, is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2) , also known as SLC22A5.[1] This is a sodium-dependent, high-affinity carnitine transporter located in the plasma membrane of various tissues.[1]

Peroxisomal β-Oxidation and the Role of CROT

While mitochondria are the primary site for β-oxidation, peroxisomes also play a role, particularly in the metabolism of very-long-chain fatty acids. Peroxisomal β-oxidation of longer fatty acids can produce medium-chain acyl-CoAs, such as octanoyl-CoA.[2] The enzyme Carnitine O-octanoyltransferase (CROT) , located in peroxisomes, catalyzes the reversible transfer of the octanoyl group from octanoyl-CoA to L-carnitine, forming L-Octanoylcarnitine.[2][3] This allows for the transport of medium-chain acyl groups out of the peroxisome for further metabolism in the mitochondria.

Mitochondrial Transport: The Carnitine Shuttle

The entry of L-Octanoylcarnitine into the mitochondrial matrix is facilitated by the carnitine shuttle system. This system consists of three key components:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 is typically associated with the transfer of long-chain acyl groups from CoA to carnitine. While its role in direct L-Octanoylcarnitine transport is less pronounced than for longer chains, it is a critical regulatory point for fatty acid oxidation.

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, also known as SLC25A20, is embedded in the inner mitochondrial membrane. It facilitates the antiport of acylcarnitines (like L-Octanoylcarnitine) from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine moving out of the matrix.[4][5][6][7]

-

Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction of CPT1. It transfers the octanoyl group from L-Octanoylcarnitine back to coenzyme A (CoA), reforming octanoyl-CoA within the mitochondrial matrix and releasing free L-carnitine.[8][9] CPT2 is active with medium-chain acyl-CoAs like octanoyl-CoA.[8]

Mitochondrial β-Oxidation of Octanoyl-CoA

Once octanoyl-CoA is formed in the mitochondrial matrix, it undergoes β-oxidation, a cyclical four-step process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[10][11][12] For octanoyl-CoA (an 8-carbon molecule), this cycle repeats three times.

The four enzymatic steps of β-oxidation are:

-

Dehydrogenation by Acyl-CoA Dehydrogenase: A medium-chain specific acyl-CoA dehydrogenase (MCAD) introduces a double bond between the α and β carbons of octanoyl-CoA, producing trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.

-

Hydration by Enoyl-CoA Hydratase: Water is added across the double bond of trans-Δ²-enoyl-CoA to form L-β-hydroxyacyl-CoA.

-

Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group of L-β-hydroxyacyl-CoA is oxidized to a keto group, forming β-ketoacyl-CoA and reducing NAD⁺ to NADH.

-

Thiolysis by β-Ketothiolase: A molecule of CoA cleaves β-ketoacyl-CoA, yielding one molecule of acetyl-CoA and a new acyl-CoA that is two carbons shorter (in the first cycle, hexanoyl-CoA).

This cycle continues until the entire octanoyl-CoA molecule is converted into four molecules of acetyl-CoA.

Metabolic Fate of Acetyl-CoA

The acetyl-CoA produced from the β-oxidation of octanoyl-CoA can enter several metabolic pathways, primarily the citric acid cycle (TCA cycle) .[13] In the TCA cycle, acetyl-CoA is completely oxidized to CO₂, generating additional NADH and FADH₂. These reduced coenzymes then donate their electrons to the electron transport chain, driving the synthesis of ATP through oxidative phosphorylation.[13]

Quantitative Data

The following tables summarize the available quantitative data for the key transporters and enzymes involved in the L-Octanoylcarnitine metabolic pathway. It is important to note that specific kinetic data for L-Octanoylcarnitine as a substrate is not always available in the literature, and in such cases, data for L-carnitine or other relevant substrates are provided as a reference.

Table 1: Kinetic Parameters of the OCTN2 Transporter

| Substrate | Cell Line | Km (μM) | Vmax (pmol/μg protein/min) | Reference |

| L-Carnitine | OCTN2-HEK293 | 19.9 ± 7.79 | 0.63 ± 0.13 | [14][15] |

| L-Carnitine | CHO cells | 3.9 ± 0.5 | Not Reported | [16] |

Table 2: Substrate Specificity of Carnitine Acyltransferases

| Enzyme | Substrate(s) | Relative Activity/Comments | Reference |

| CROT | Medium-chain acyl-CoAs (C6-C10) | Preferentially catalyzes the transfer of medium-chain acyl groups. | [2][3] |

| CPT2 | Medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters | Active with octanoyl-CoA. | [8] |

Note: Detailed kinetic parameters (Km, Vmax, kcat) for CROT and CPT2 with L-Octanoylcarnitine or octanoyl-CoA as the specific substrate are not consistently reported across the reviewed literature.

Experimental Protocols

Quantification of this compound in Plasma and Tissues by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines. Specific parameters may need to be optimized for individual instruments and experimental conditions.

4.1.1. Sample Preparation

-

Plasma/Serum: To 100 µL of plasma or serum, add 4 µL of an internal standard solution (containing a known concentration of a different deuterated acylcarnitine, e.g., L-Carnitine-d9).

-

Tissue Homogenates: Homogenize the tissue in a suitable buffer. To 100 µL of the homogenate, add 4 µL of the internal standard solution.

-

Protein Precipitation: Add 500 µL of acetonitrile (B52724) containing 0.1% formic acid to the sample.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 12,000 rpm for 5 minutes.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile/10% water with 0.1% formic acid).

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 3 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the acylcarnitines.

-

Flow Rate: 300 µL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for this compound is m/z 291.4, and a characteristic product ion is m/z 85.1 (from the fragmentation of the carnitine moiety).

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.[17][18]

-

Stable Isotope Tracing Study with this compound

This protocol outlines a general approach for a cell-based stable isotope tracing experiment.

4.2.1. Cell Culture and Labeling

-

Culture cells to the desired confluency in standard growth medium.

-

Remove the standard medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add fresh medium containing a known concentration of this compound. The concentration and labeling duration will depend on the specific experimental goals.

-

Incubate the cells for the desired time period (e.g., from minutes to hours).

4.2.2. Metabolite Extraction

-

At the end of the incubation period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to quench metabolic activity.

-

Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet the protein and cellular debris.

-

Collect the supernatant containing the metabolites.

4.2.3. Analysis of Isotope Enrichment

-

Analyze the metabolite extract using LC-MS/MS as described in section 4.1.2.

-

In addition to quantifying the total amount of downstream metabolites (e.g., acetyl-CoA, citrate), determine the isotopic enrichment (the fraction of the metabolite pool that contains the d3 label). This is achieved by monitoring the mass isotopologues of each metabolite.

-

The pattern and extent of d3-label incorporation into downstream metabolites provide information about the metabolic flux through the pathway.[19][20][21]

Visualizations

L-Octanoylcarnitine Metabolic Pathway

Caption: Metabolic pathway of this compound from cellular uptake to mitochondrial β-oxidation.

Experimental Workflow for this compound Tracing

Caption: A generalized workflow for a stable isotope tracing experiment using this compound.

Conclusion

The metabolic pathway of this compound is a well-defined process that is central to our understanding of medium-chain fatty acid metabolism. This guide has provided a detailed overview of this pathway, from cellular transport to mitochondrial catabolism. The use of this compound as a tracer, coupled with advanced analytical techniques such as LC-MS/MS, allows for the precise quantification of metabolic flux. The provided protocols and visualizations serve as a valuable resource for researchers and professionals aiming to investigate this pathway in the context of health, disease, and drug development. Further research to elucidate the specific kinetic parameters of all involved enzymes will continue to refine our understanding of this critical metabolic route.

References

- 1. mdpi.com [mdpi.com]

- 2. Carnitine O-octanoyltransferase is a novel contributing factor in vascular calcification via promoting fatty acid metabolism and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 5. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Carnitine-acylcarnitine translocase deficiency, clinical, biochemical and genetic aspects [pubmed.ncbi.nlm.nih.gov]

- 7. Orphanet: Carnitine-acylcarnitine translocase deficiency [orpha.net]

- 8. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Beta oxidation - Wikipedia [en.wikipedia.org]

- 11. Beta Oxidation [apps.deakin.edu.au]

- 12. sciencecodons.com [sciencecodons.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Cholesterol stimulates the cellular uptake of L-carnitine by the carnitine/organic cation transporter novel 2 (OCTN2) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional domains in the carnitine transporter OCTN2, defective in primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Octanoylcarnitine-d3 in Mitochondrial Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. The study of mitochondrial function and dysfunction is crucial for understanding a wide range of human diseases, from inborn errors of metabolism to age-related neurodegenerative disorders and cardiovascular disease. Fatty acid β-oxidation is a key mitochondrial metabolic pathway, and its intermediates, the acylcarnitines, serve as important biomarkers for assessing mitochondrial health. L-Octanoylcarnitine, a medium-chain acylcarnitine, is a specific marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, one of the most common fatty acid oxidation disorders.

Accurate quantification of endogenous metabolites is paramount in mitochondrial research. L-Octanoylcarnitine-d3, a stable isotope-labeled form of L-Octanoylcarnitine, serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer. This enables precise and accurate measurement of L-Octanoylcarnitine levels in various biological matrices, correcting for variations in sample preparation and instrument response. This technical guide provides an in-depth overview of the role of this compound in mitochondrial research, including detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

The Role of L-Octanoylcarnitine in Mitochondrial Fatty Acid Oxidation

Fatty acids are a major source of energy for the heart and skeletal muscle. Long-chain fatty acids are transported into the mitochondrial matrix via the carnitine shuttle, a process involving the formation of acylcarnitines.[1] Within the mitochondria, a series of enzymatic reactions collectively known as β-oxidation breaks down the fatty acyl-CoA molecules into acetyl-CoA, which then enters the citric acid cycle to produce ATP.[2][3] L-Octanoylcarnitine is an intermediate in the metabolism of octanoic acid, a medium-chain fatty acid. Elevated levels of L-Octanoylcarnitine in blood and tissues can indicate a blockage in the β-oxidation pathway, specifically at the level of MCAD.

This compound as an Internal Standard

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry.[4] this compound is utilized to accurately quantify the endogenous levels of L-Octanoylcarnitine.[5] By adding a known amount of the deuterated standard to a biological sample at the beginning of the sample preparation process, any loss of analyte during extraction, derivatization, or analysis will be mirrored by a proportional loss of the internal standard. This allows for a precise calculation of the initial concentration of the endogenous analyte.

Quantitative Data for L-Octanoylcarnitine Analysis

The following tables provide key quantitative data for the analysis of L-Octanoylcarnitine using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters for MRM Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Octanoylcarnitine | 288.2 | 85.1 | 25-35 |

| This compound | 291.2 | 85.1 | 25-35 |

Note: The product ion at m/z 85.1 corresponds to the characteristic fragment of the carnitine molecule (trimethylamine). Optimal collision energy may vary depending on the mass spectrometer used.

Table 2: Typical Concentrations of Acylcarnitines in Human Plasma

| Acylcarnitine | Concentration Range (µmol/L) |

| Free Carnitine (C0) | 20 - 60 |

| Acetylcarnitine (C2) | 2 - 10 |

| Propionylcarnitine (C3) | 0.1 - 0.5 |

| Butyrylcarnitine (C4) | 0.05 - 0.3 |

| Isovalerylcarnitine (C5) | 0.02 - 0.2 |

| Octanoylcarnitine (C8) | 0.01 - 0.1 |

| Palmitoylcarnitine (C16) | 0.01 - 0.1 |

Note: These are approximate physiological ranges and can vary based on age, diet, and health status.[6] Pathological conditions can lead to significant deviations from these ranges.

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

-

Obtain this compound: Purchase from a reputable supplier of stable isotope-labeled compounds.

-

Solvent Selection: this compound is typically soluble in methanol (B129727) or ethanol.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of this compound (e.g., 1 mg).

-

Dissolve it in a known volume of the chosen solvent (e.g., 1 mL of methanol) to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C or below in a tightly sealed vial.

-

-

Working Solution Preparation:

-

On the day of analysis, dilute the stock solution with the appropriate solvent (e.g., 50% methanol in water) to create a working solution at the desired concentration for spiking into samples (e.g., 1 µg/mL). The final concentration of the internal standard in the sample should be comparable to the expected endogenous concentration of L-Octanoylcarnitine.

-

Sample Preparation from Plasma/Serum for Acylcarnitine Analysis

This protocol is a general guideline and may require optimization for specific applications.[7][8]

-

Sample Collection: Collect blood in EDTA or heparin tubes. Centrifuge to separate plasma or allow to clot for serum. Store plasma/serum at -80°C until analysis.

-

Protein Precipitation:

-

Thaw plasma/serum samples on ice.

-

To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the this compound internal standard at a known concentration.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.

-

-

Evaporation:

-

Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and centrifuge briefly to pellet any insoluble material.

-

Transfer the reconstituted sample to an autosampler vial for injection.

-

LC-MS/MS Analysis of Acylcarnitines

The following is a representative LC-MS/MS method. Specific parameters should be optimized for the instrument in use.[9][10]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: See Table 1.

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximal signal intensity for each analyte and internal standard.

-

Signaling Pathways and Experimental Workflows

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the key steps of mitochondrial fatty acid β-oxidation, highlighting the role of the carnitine shuttle and the generation of acetyl-CoA.

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow for Acylcarnitine Profiling

The diagram below outlines a typical experimental workflow for the quantitative analysis of acylcarnitines in biological samples using this compound as an internal standard.[11][12]

Caption: Experimental workflow for acylcarnitine profiling.

Conclusion

This compound is an indispensable tool in mitochondrial research, enabling the accurate and precise quantification of its endogenous counterpart, a key biomarker of fatty acid oxidation. The methodologies outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate mitochondrial function and dysfunction. By leveraging stable isotope dilution mass spectrometry, the scientific community can continue to unravel the complexities of mitochondrial metabolism and its role in human health and disease, ultimately paving the way for novel diagnostic and therapeutic strategies.

References

- 1. aocs.org [aocs.org]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. restek.com [restek.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bevital.no [bevital.no]

- 11. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

The Dawn of a New Diagnostic Era: Unraveling the Metabolism of Medium-Chain Acylcarnitines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and elucidation of medium-chain acylcarnitine metabolism represent a pivotal moment in the diagnosis and understanding of inherited metabolic disorders. This technical guide provides a comprehensive overview of the core scientific milestones, experimental methodologies, and metabolic pathways that have shaped our current knowledge. We delve into the historical context of the identification of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the revolutionary impact of tandem mass spectrometry on newborn screening, and the intricate biochemical processes governing the transport and oxidation of medium-chain fatty acids. Detailed experimental protocols for acylcarnitine analysis are provided, alongside quantitative data illustrating the biochemical phenotype of MCAD deficiency. Furthermore, key metabolic and signaling pathways are visualized using Graphviz to offer a clear and concise understanding of the underlying molecular mechanisms. This guide is intended to serve as a valuable resource for researchers, clinicians, and professionals in drug development, fostering a deeper understanding of this critical area of metabolism.

A Historical Perspective: From Clinical Observation to a Molecular Diagnosis

The journey to understanding medium-chain acylcarnitine metabolism is deeply intertwined with the clinical recognition of a devastating inborn error of metabolism: medium-chain acyl-CoA dehydrogenase deficiency (MCADD).

The First Clues: A Reye-like Syndrome

In the late 1970s and early 1980s, clinicians and researchers began to describe a perplexing and often fatal clinical presentation in infants and young children. These patients presented with symptoms resembling Reye syndrome, including vomiting, lethargy, and hypoketotic hypoglycemia, often triggered by periods of fasting or illness[1]. In 1976, Gregersen and colleagues reported on a patient with dicarboxylic aciduria, theorizing a defect in beta-oxidation[1]. These early observations were crucial in pointing towards a disorder of fatty acid metabolism.

Pinpointing the Defect: The Discovery of MCAD Deficiency

The definitive biochemical identification of MCAD deficiency came in 1983. Two independent research groups, one led by Gregersen and the other by Stanley, demonstrated a deficiency in the enzyme medium-chain acyl-coenzyme A dehydrogenase (MCAD) in patients with this distinct clinical phenotype[1]. This enzyme, a mitochondrial flavoprotein, is essential for the beta-oxidation of fatty acids with chain lengths of 6 to 12 carbons[2][3]. Mutations in the ACADM gene on chromosome 1 were later identified as the genetic basis for the disorder[4]. The most common mutation, 985A>G (K329E), is prevalent in individuals of Northern European descent[4][5].

A Technological Leap: The Advent of Tandem Mass Spectrometry

Prior to the late 1980s, the diagnosis of MCAD deficiency was challenging, often relying on complex and invasive procedures. A paradigm shift occurred with the application of tandem mass spectrometry (MS/MS) for the analysis of acylcarnitines in biological samples. Pioneering work by David S. Millington and Charles R. Roe at Duke University Medical Center demonstrated that acylcarnitines could be rapidly and sensitively profiled from dried blood spots[6][7]. Their seminal 1990 paper in the Journal of Inherited Metabolic Disease laid the groundwork for the use of tandem mass spectrometry in newborn screening for a variety of inborn errors of metabolism, including MCAD deficiency[6][7]. This technological innovation has been credited with saving countless lives through early, pre-symptomatic diagnosis and intervention[2][8].

The Central Role of Medium-Chain Acylcarnitines in Metabolism

Medium-chain acylcarnitines are esterified derivatives of carnitine and medium-chain fatty acids. They are not merely byproducts of metabolism but play a crucial role in cellular energy production, particularly during periods of fasting when the body relies on fat stores for fuel.

The Carnitine Shuttle: Transporting Fatty Acids into the Mitochondria

Long-chain and medium-chain fatty acids cannot passively cross the inner mitochondrial membrane to undergo beta-oxidation. Their entry is facilitated by the carnitine shuttle, a multi-step process involving three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of an acyl group from acyl-CoA to carnitine, forming an acylcarnitine[9][10][11].

-

Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitines into the mitochondrial matrix in exchange for free carnitine[9][10][12].

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the action of CPT1, transferring the acyl group from acylcarnitine back to coenzyme A to reform acyl-CoA, which can then enter the beta-oxidation pathway[9][10][12].

Mitochondrial Beta-Oxidation of Medium-Chain Fatty Acids

Once inside the mitochondrial matrix, medium-chain acyl-CoAs undergo a cyclical four-step process known as beta-oxidation, which sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The key enzyme in the first step for medium-chain fatty acids is Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

The four steps of beta-oxidation are:

-

Dehydrogenation by Acyl-CoA Dehydrogenase: MCAD catalyzes the formation of a double bond between the α and β carbons of the acyl-CoA, with the electrons being transferred to FAD to form FADH₂[13][14].

-

Hydration by Enoyl-CoA Hydratase: Water is added across the double bond, forming a hydroxyl group on the β-carbon[13][14].

-

Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is oxidized to a keto group, and the electrons are transferred to NAD⁺ to form NADH[13][14].

-

Thiolysis by β-Ketothiolase: The bond between the α and β carbons is cleaved by the addition of a new coenzyme A molecule, releasing acetyl-CoA and a shortened acyl-CoA, which can then re-enter the cycle[13][14].

Quantitative Data in MCAD Deficiency

In MCAD deficiency, the block in the beta-oxidation pathway leads to the accumulation of specific medium-chain acylcarnitines, most notably octanoylcarnitine (B1202733) (C8). The quantitative analysis of these acylcarnitines in dried blood spots is the cornerstone of newborn screening for this disorder.

| Analyte | Unaffected Newborns (µmol/L) | Newborns with MCAD Deficiency (µmol/L) |

| Octanoylcarnitine (C8) | < 0.22[15] | 3.1 - 43.91[15][16] |

| Hexanoylcarnitine (C6) | Typically low/undetectable | Elevated |

| Decanoylcarnitine (C10) | Typically low/undetectable | Elevated |

| Decenoylcarnitine (C10:1) | Typically low/undetectable | Elevated |

| C8/C10 Ratio | < 5[17] | > 5[17] |

| C8/C2 Ratio | Low | Significantly Elevated[18] |

Table 1: Typical acylcarnitine concentrations in dried blood spots from unaffected newborns and those with MCAD deficiency. Data compiled from multiple sources.[15][16][17][18]

Experimental Protocols

The analysis of acylcarnitines by tandem mass spectrometry is a highly sensitive and specific method. The following provides a detailed methodology for the analysis of acylcarnitines from dried blood spots, a common procedure in newborn screening laboratories.

Sample Preparation from Dried Blood Spots

-

Punching: A 3.2 mm disk is punched from the dried blood spot on a Guthrie card and placed into a well of a 96-well microtiter plate.

-

Extraction and Internal Standard Addition: To each well, a solution of methanol (B129727) containing a mixture of stable isotope-labeled internal standards (e.g., d₃-acetylcarnitine, d₃-propionylcarnitine, d₃-octanoylcarnitine, etc.) is added. These internal standards are crucial for accurate quantification via isotope dilution mass spectrometry[19].

-

Elution: The plate is agitated for a set period (e.g., 30 minutes) to allow for the extraction of acylcarnitines from the filter paper into the methanol solution.

-

Evaporation: The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

Derivatization to Butyl Esters

To improve the ionization efficiency and chromatographic properties of acylcarnitines, they are often derivatized to their butyl esters.

-

Reagent Preparation: A solution of 3N butanolic-HCl is prepared by carefully adding acetyl chloride to n-butanol[20][21].

-

Reaction: The derivatization reagent is added to each well of the dried extract. The plate is sealed and incubated at a specific temperature (e.g., 65°C) for a set time (e.g., 15-20 minutes)[20][22].

-

Evaporation: The derivatization reagent is then evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried, derivatized residue is reconstituted in a mobile phase solution suitable for injection into the mass spectrometer.

Tandem Mass Spectrometry Analysis

-

Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used. The analysis is typically performed in positive ion mode.

-

Flow Injection Analysis: For high-throughput screening, samples are often introduced into the mass spectrometer via flow injection analysis, which allows for rapid analysis without chromatographic separation.

-

Precursor Ion Scanning: A key feature of acylcarnitine analysis by tandem mass spectrometry is the use of a precursor ion scan. All acylcarnitines, upon fragmentation in the collision cell of the mass spectrometer, produce a common fragment ion at a mass-to-charge ratio (m/z) of 85, corresponding to the carnitine backbone[23][24]. By setting the second quadrupole to only detect this m/z 85 fragment and scanning the first quadrupole across a range of parent masses, a profile of all acylcarnitines present in the sample can be generated in a single analysis[7][24].

-

Data Analysis and Quantification: The concentration of each acylcarnitine is determined by comparing the signal intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

Conclusion and Future Directions

The discovery of medium-chain acylcarnitine metabolism and its application in the diagnosis of MCAD deficiency is a landmark achievement in medical science. The integration of clinical observation, biochemical investigation, and technological innovation has transformed the prognosis for individuals with this once-fatal disorder. The methodologies described in this guide, particularly tandem mass spectrometry, have become the gold standard for newborn screening programs worldwide.

Future research in this area will likely focus on several key aspects. Refining our understanding of the genotype-phenotype correlations in MCAD deficiency, exploring the role of other genetic and environmental modifiers, and developing novel therapeutic strategies beyond dietary management are all active areas of investigation. Furthermore, the application of metabolomics, including the comprehensive profiling of acylcarnitines, holds promise for identifying biomarkers and elucidating the pathophysiology of a wide range of other metabolic diseases, from diabetes to cardiovascular disease. The foundational knowledge of medium-chain acylcarnitine metabolism will undoubtedly continue to be a critical component of these future endeavors.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. revvity.com [revvity.com]

- 3. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 4. cincinnatichildrens.org [cincinnatichildrens.org]

- 5. MCAD [gmdi.org]

- 6. Relationship of octanoylcarnitine concentrations to age at sampling in unaffected newborns screened for medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. e-lactancia.org [e-lactancia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. microbenotes.com [microbenotes.com]

- 14. Beta oxidation - Wikipedia [en.wikipedia.org]

- 15. [PDF] Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 16. 221 Newborn-Screened Neonates with Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency: Findings from the Inborn Errors of Metabolism Collaborative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Preliminary Studies on the Effects of L-Octanoylcarnitine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Octanoylcarnitine-d3, a deuterated isotopologue of the endogenous medium-chain acylcarnitine L-Octanoylcarnitine, serves as a critical tool in metabolic research. Primarily utilized as an internal standard for mass spectrometry-based quantification, its non-deuterated counterpart, L-Octanoylcarnitine, is an important biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and is implicated in various physiological and pathophysiological processes. This guide provides an in-depth overview of the preliminary studies on the effects of L-Octanoylcarnitine, with the understanding that the biological effects of this compound are functionally identical. We will explore its role in fatty acid metabolism, its impact on cellular signaling pathways, and its potential therapeutic and adverse effects. This document consolidates quantitative data, details experimental protocols, and visualizes key pathways to support further research and drug development endeavors.

Introduction to L-Octanoylcarnitine

L-Octanoylcarnitine is a product of the esterification of L-carnitine with octanoic acid, a medium-chain fatty acid. It plays a crucial role in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production. The deuterated form, this compound, is chemically identical in its biological activity but distinguishable by mass, making it an ideal internal standard for accurate quantification in biological samples.

Biochemical and Metabolic Role

The primary function of L-Octanoylcarnitine is intertwined with fatty acid metabolism. It is an intermediate in the carnitine shuttle, a process that facilitates the transport of fatty acids across the inner mitochondrial membrane.

Fatty Acid Oxidation

In states of energy demand, fatty acids are mobilized and activated to acyl-CoAs in the cytoplasm. While long-chain fatty acyl-CoAs require the carnitine palmitoyltransferase (CPT) system to enter the mitochondria, medium-chain fatty acids like octanoic acid can cross the inner mitochondrial membrane more readily. However, the formation of octanoylcarnitine (B1202733) can still occur, and its levels are indicative of the flux through the fatty acid oxidation pathway.

Biomarker for MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an inborn error of metabolism characterized by the inability to break down medium-chain fatty acids. This leads to the accumulation of octanoyl-CoA, which is then converted to octanoylcarnitine. Consequently, elevated levels of L-Octanoylcarnitine in blood and urine are a key diagnostic marker for MCAD deficiency.

Quantitative Data on L-Octanoylcarnitine Levels

The following tables summarize the quantitative data on L-Octanoylcarnitine concentrations in different physiological and pathological states.

| Table 1: L-Octanoylcarnitine Concentrations in Human Plasma/Blood Spots | |

| Condition | Concentration (µmol/L) |

| Healthy Newborns | < 0.22 |

| Newborns with MCAD Deficiency | Median: 8.4 (Range: 3.1 - 28.3) |

| Older Patients (8 days - 7 years) with MCAD Deficiency | Median: 1.57 (Range: 0.33 - 4.4) |

Data compiled from studies on newborn screening for MCAD deficiency.

Effects of L-Octanoylcarnitine on Cellular and Physiological Processes

While this compound is primarily a research tool, studies on its non-deuterated form and other medium-chain acylcarnitines have revealed several biological effects.

Effects on Myocardial Metabolism

Studies on isolated swine hearts have investigated the effects of D-octanoylcarnitine, the D-enantiomer, on myocardial metabolism. While the L-form is the biologically active isomer, these studies provide some insight into the potential effects of medium-chain acylcarnitines on cardiac tissue.

| Table 2: Effects of D-Octanoylcarnitine on Isolated Swine Hearts | |

| Parameter | Observation |

| Systemic Administration (0.8-6.8 mM) | |

| 14CO2 production from labeled palmitate | Correlative decreases with transient peripheral hypotension |

| Intracoronary Infusion (0.5-3.9 mM) | |

| Fatty Acid Oxidation | No significant suppression |

| Acyl-CoA Levels | Reduced (p ≤ 0.002) |

These findings suggest that high concentrations of octanoylcarnitine may influence myocardial substrate utilization and acyl-CoA metabolism.[1]

Pro-inflammatory Effects

In vitro studies have demonstrated that medium-chain acylcarnitines can activate pro-inflammatory signaling pathways.

| Table 3: Pro-inflammatory Effects of L-C14-carnitine (a representative medium-chain acylcarnitine) on RAW 264.7 Macrophages | |

| Parameter | Observation |

| COX-2 Expression | Induced in a chain length-dependent manner |

| Pro-inflammatory Cytokine Secretion | Stimulated in a dose-dependent manner (5-25 µM) |

| JNK and ERK Phosphorylation | Induced in a time-dependent manner (at 25 µM) |

These results suggest that accumulation of medium-chain acylcarnitines may contribute to a pro-inflammatory state.[2][3]

Signaling Pathways Modulated by Acylcarnitines

Acylcarnitines, including L-Octanoylcarnitine, are not merely metabolic intermediates but can also act as signaling molecules, influencing key cellular pathways.

Pro-inflammatory Signaling

As indicated by the data above, medium-chain acylcarnitines can activate pro-inflammatory pathways. This is thought to occur through the activation of pattern recognition receptors (PRRs) and downstream signaling cascades involving MAP kinases like JNK and ERK.

Experimental Protocols

Accurate quantification of L-Octanoylcarnitine is crucial for its use as a biomarker. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of L-Octanoylcarnitine in Biological Samples using LC-MS/MS

This protocol provides a general workflow for the analysis of acylcarnitines. Specific parameters may need to be optimized based on the instrument and matrix.

Objective: To quantify the concentration of L-Octanoylcarnitine in plasma or dried blood spots.

Materials:

-

Biological sample (plasma, dried blood spot)

-

This compound (internal standard)

-

Formic Acid

-

n-butanol

-

Acetyl chloride

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

For plasma: To 100 µL of plasma, add a known amount of this compound internal standard. Precipitate proteins by adding 400 µL of cold methanol. Vortex and centrifuge.

-

For dried blood spots: Punch out a 3 mm spot and place it in a 96-well plate. Add a methanol solution containing the this compound internal standard. Elute the acylcarnitines by shaking.

-

-

Derivatization (Butylation):

-

Evaporate the supernatant/eluate to dryness under a stream of nitrogen.

-

Add 100 µL of 3N HCl in n-butanol.

-

Incubate at 65°C for 15 minutes.

-

Evaporate the butanolic HCl to dryness.

-

-

Reconstitution:

-

Reconstitute the dried sample in a suitable mobile phase, typically a mixture of acetonitrile and water.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the acylcarnitines using a C18 or HILIC column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for L-Octanoylcarnitine and this compound.

-

L-Octanoylcarnitine transition: m/z 344.3 -> m/z 85.1

-

This compound transition: m/z 347.3 -> m/z 85.1

-

-

-

Quantification:

-

Calculate the ratio of the peak area of L-Octanoylcarnitine to the peak area of this compound.

-

Determine the concentration of L-Octanoylcarnitine in the sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte.

-

Conclusion and Future Directions

This compound is an indispensable tool for the accurate quantification of its endogenous counterpart, a critical biomarker for MCAD deficiency. Preliminary studies on L-Octanoylcarnitine and related medium-chain acylcarnitines suggest a broader role in cellular processes, including myocardial metabolism and inflammation. The accumulation of these metabolites may have significant pathophysiological consequences.

Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which medium-chain acylcarnitines exert their pro-inflammatory effects.

-

Investigating the potential therapeutic benefits of modulating L-Octanoylcarnitine levels in conditions other than MCAD deficiency.

-

Developing more comprehensive acylcarnitine profiling methods to better understand the complex interplay of fatty acid metabolism in health and disease.

This guide provides a foundational understanding of the current knowledge surrounding L-Octanoylcarnitine. It is intended to serve as a valuable resource for researchers and clinicians working to unravel the complexities of fatty acid metabolism and its role in human health.

References

The Clinical Significance of Acylcarnitine Profiling: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the methodologies, data interpretation, and clinical applications of acylcarnitine profiling in diagnostics and therapeutic development.

Acylcarnitine profiling has emerged as a cornerstone in the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidurias. This technique, primarily utilizing tandem mass spectrometry (MS/MS), provides a quantitative snapshot of acylcarnitine species in biological fluids, reflecting intracellular acyl-CoA metabolism. Beyond newborn screening, the clinical relevance of acylcarnitine profiling is expanding, offering insights into mitochondrial dysfunction in a range of complex diseases, including cardiovascular conditions and neurological disorders. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation essential for researchers, scientists, and drug development professionals working in this field.

Data Presentation: Acylcarnitine Profiles in Health and Disease

Quantitative analysis of acylcarnitines is critical for distinguishing pathological states from normal metabolic variations. The following tables summarize reference ranges in newborns and characteristic acylcarnitine elevations in selected inborn errors of metabolism. These values are typically determined from dried blood spots (DBS) or plasma samples.

Table 1: Reference Ranges of Acylcarnitines in Newborn Dried Blood Spots (DBS)

| Acylcarnitine | Abbreviation | Reference Range (µmol/L) |

| Free Carnitine | C0 | 9.28 - 79.0 |

| Acetylcarnitine | C2 | 12.9 - 39.4 |

| Propionylcarnitine | C3 | 1.3 - 12.4 |

| Butyrylcarnitine | C4 | 0.2 - 4.4 |

| Isovalerylcarnitine | C5 | 0.1 - 2.4 |

| Glutarylcarnitine | C5-DC | 0.5 - 1.8 |

| Hexanoylcarnitine | C6 | 0.0 - 2.2 |

| Octanoylcarnitine | C8 | < 0.3 |

| Decanoylcarnitine | C10 | 0.0 - 2.5 |

| Dodecanoylcarnitine | C12 | 0.0 - 2.1 |

| Myristoylcarnitine | C14 | 0.1 - 2.6 |

| Palmitoylcarnitine | C16 | Elevated levels may indicate a disorder |

| Stearoylcarnitine | C18 | Elevated levels may indicate a disorder |

Note: Reference ranges can vary between laboratories and populations. The data presented is a compilation from multiple sources for illustrative purposes.

Table 2: Characteristic Acylcarnitine Elevations in Selected Inborn Errors of Metabolism

| Disorder | Abbreviation | Key Elevated Acylcarnitines | Typical Concentration Range (µmol/L) |

| Medium-chain acyl-CoA dehydrogenase deficiency | MCADD | Octanoylcarnitine (C8) | > 0.3 (often significantly higher) |

| C8/C10 ratio | > 5 | ||

| Propionic Acidemia | PA | Propionylcarnitine (C3) | Markedly increased |

| Methylmalonic Acidemia | MMA | Propionylcarnitine (C3) | Markedly increased |

| Methylmalonylcarnitine | Elevated | ||

| Glutaric Aciduria Type I | GA-I | Glutarylcarnitine (C5-DC) | Significantly elevated in urine (14–522 mmol/mol creatinine)[1] |

Experimental Protocols

Accurate and reproducible acylcarnitine profiling relies on standardized and meticulously executed experimental protocols. The most common analytical platform is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Acylcarnitine Profiling from Dried Blood Spots (DBS)

This protocol is widely used for newborn screening.

1. Sample Preparation:

-

A 3.2 mm disc is punched from the dried blood spot on a Guthrie card.

-

The disc is placed into a well of a 96-well microtiter plate.

-

100 µL of a methanol (B129727) solution containing isotopically labeled internal standards is added to each well.

-

The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.

-

The supernatant is transferred to a new 96-well plate and dried under a stream of nitrogen at 40-50°C.

2. Derivatization:

-

To the dried extract, 50-100 µL of 3N butanolic-HCl is added.

-

The plate is sealed and incubated at 60-65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.

-

The derivatizing agent is evaporated under nitrogen.

-

The residue is reconstituted in a mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: A reverse-phase C8 or C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of formic acid or heptafluorobutyric acid, is employed.

-

Tandem Mass Spectrometry: The analysis is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode. Acylcarnitines are often detected using a precursor ion scan of m/z 85 or by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.

Protocol 2: Acylcarnitine Profiling from Plasma

This protocol is often used for diagnostic confirmation and monitoring of patients.

1. Sample Preparation:

-

To 50-100 µL of plasma, an equal volume of acetonitrile containing isotopically labeled internal standards is added to precipitate proteins.

-

The mixture is vortexed and then centrifuged to pellet the proteins.

-

The supernatant is transferred to a clean tube and can be either directly analyzed or subjected to derivatization as described in Protocol 1. For underivatized analysis, the supernatant is dried and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

-

The instrumental analysis is similar to that described for DBS, with potential modifications to the LC gradient to optimize the separation of acylcarnitines in the plasma matrix.

Signaling Pathways and Pathophysiological Mechanisms

The accumulation of specific acylcarnitines is not merely a diagnostic marker but can actively contribute to cellular dysfunction. These metabolites can interfere with various signaling pathways, leading to the clinical manifestations of the associated metabolic disorders.

The Carnitine Shuttle and Fatty Acid β-Oxidation

The primary role of carnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This process, known as the carnitine shuttle, is a critical pathway for energy production.